2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid, 95%
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Overview
Description
2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid, or 2,5-DCPFBA, is an organic compound used in a variety of scientific research applications. It is a halogenated benzoic acid, with two chlorine and one fluorine substituents attached to the benzene ring. 2,5-DCPFBA has a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Mechanism of Action
The mechanism of action of 2,5-DCPFBA is not fully understood. However, it is believed to act by binding to and inhibiting the activity of certain enzymes, such as cytochrome P450 enzymes. It is also believed to act by interacting with certain receptors, such as the aryl hydrocarbon receptor.
Biochemical and Physiological Effects
2,5-DCPFBA has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to interact with certain receptors, such as the aryl hydrocarbon receptor. It has also been shown to have anti-inflammatory and anti-oxidative effects, and to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
The use of 2,5-DCPFBA in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has a low environmental impact. However, there are some limitations to its use. It can be difficult to obtain in large quantities, and it is relatively expensive.
Future Directions
There are a number of potential future directions for research involving 2,5-DCPFBA. These include further studies of its effects on the environment, further studies of its effects on human health, further studies of its effects on the immune system, further studies of its effects on the metabolism of various organisms, and further studies of its potential applications as an antimicrobial agent. Additionally, there is potential for further research into the mechanisms of action of 2,5-DCPFBA, as well as into its potential use as a pharmaceutical agent.
Synthesis Methods
2,5-DCPFBA can be synthesized through a variety of methods. The most common and reliable method is the Friedel-Crafts acylation reaction, which involves the reaction of a chloro-benzoic acid and a fluorine-containing reagent, such as hexafluorobenzene. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is usually performed at temperatures between 50 and 100 degrees Celsius. The reaction produces 2,5-DCPFBA as a solid, which can be purified by recrystallization.
Scientific Research Applications
2,5-DCPFBA has a variety of scientific research applications. It has been used to study the effects of halogenated compounds on the environment, as well as to investigate the effects of halogenated compounds on human health. It has also been used in studies of the effects of halogenated compounds on the immune system, and in studies of the effects of halogenated compounds on the metabolism of various organisms.
properties
IUPAC Name |
2-(2,5-dichlorophenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-7-1-4-12(15)10(5-7)9-3-2-8(16)6-11(9)13(17)18/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMLYWPKKGMDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653546 |
Source
|
Record name | 2',5'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid | |
CAS RN |
1181596-14-4 |
Source
|
Record name | 2',5'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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